![molecular formula C11H9BrN2O2 B3833130 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B3833130.png)
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide
Overview
Description
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a potent inhibitor of a specific protein that plays a crucial role in the progression of certain diseases.
Scientific Research Applications
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide has been studied extensively for its potential applications in the field of medicine. It has been shown to be a potent inhibitor of a specific protein that plays a crucial role in the progression of certain diseases, including cancer and inflammation. The compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide involves the inhibition of a specific protein known as NF-κB. NF-κB is a transcription factor that plays a crucial role in the regulation of various genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB by 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide leads to the suppression of various genes involved in the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide include the suppression of inflammation, cell survival, and proliferation. The compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the production of inflammatory cytokines and chemokines in various cell types.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide is its potent inhibitory effect on NF-κB, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in in vivo studies.
Future Directions
There are several future directions for research on 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide. One area of interest is the development of more stable and bioavailable analogs of the compound that can be used in in vivo studies. Another area of interest is the investigation of the compound's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the compound's effects on NF-κB and its downstream signaling pathways.
properties
IUPAC Name |
5-bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-3-2-4-10(13-7)14-11(15)8-5-6-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPFFSSNCPZVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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